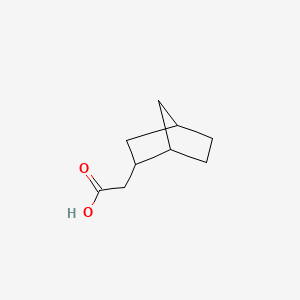
2-Norbornaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Norbornaneacetic acid can be synthesized through several methods. One common route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form norbornene, which is then subjected to further reactions to introduce the acetic acid group. Another method involves the hydrogenation of norbornene derivatives followed by oxidation to form the desired carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of norbornene derivatives. This process is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Norbornaneacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the norbornane ring can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Carbon dioxide, water.
Reduction: Norbornane-2-ylmethanol.
Substitution: Halogenated or nitrated norbornane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Norbornaneacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-norbornaneacetic acid largely depends on its functional group interactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial in biological systems. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Norbornane: The parent hydrocarbon, lacking the acetic acid group.
Norbornene: A related compound with a double bond, used as a precursor in the synthesis of 2-norbornaneacetic acid.
Norbornadiene: Another related compound with two double bonds, used in various chemical reactions.
Uniqueness: this compound is unique due to the presence of the carboxylic acid group on the rigid bicyclic norbornane structure. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
6485-19-4 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
FYHBMPWRHCWNBC-RNJXMRFFSA-N |
SMILES |
C1CC2CC1CC2CC(=O)O |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2CC(=O)O |
Kanonische SMILES |
C1CC2CC1CC2CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR](/img/structure/B7761894.png)
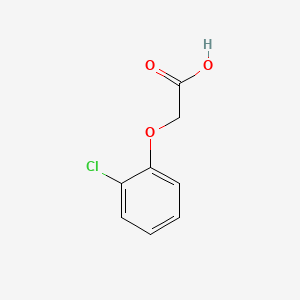
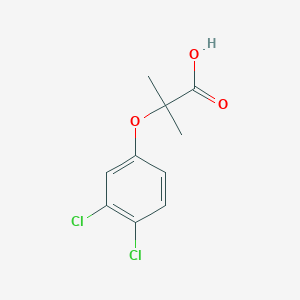
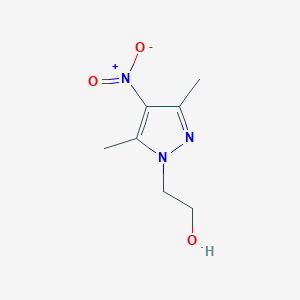
![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B7761919.png)
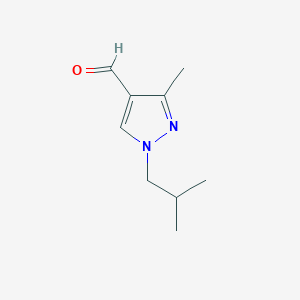
![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)
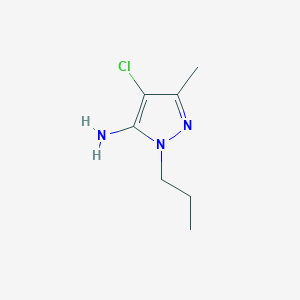
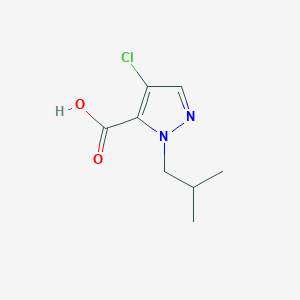
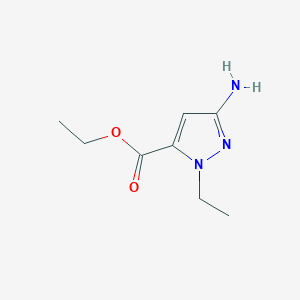
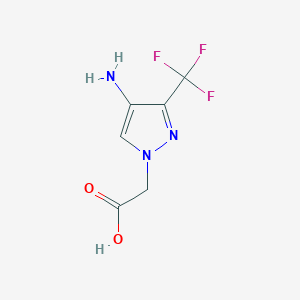
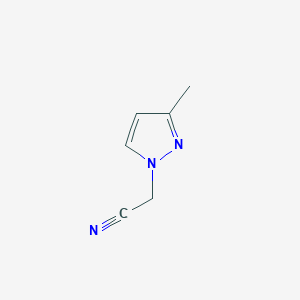

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7761990.png)
